Ethyl 6-bromopyridazine-3-carboxylate
Overview
Description
Ethyl 6-bromopyridazine-3-carboxylate is a chemical compound with the molecular formula C7H7BrN2O2. It is a derivative of pyridazine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position and an ethyl ester group at the 3rd position of the pyridazine ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-bromopyridazine-3-carboxylate can be synthesized through several methods. One common synthetic route involves the bromination of pyridazine-3-carboxylic acid, followed by esterification with ethanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide (FeBr3). The esterification step is usually carried out in the presence of a dehydrating agent such as sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromopyridazine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of new compounds with altered properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridazine derivative, while reduction with LiAlH4 can produce a hydroxyl-substituted compound.
Scientific Research Applications
Ethyl 6-bromopyridazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the development of drugs targeting various diseases, such as cancer and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 6-bromopyridazine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways. The bromine atom and ester group play crucial roles in its binding affinity and specificity towards molecular targets. Detailed studies on its interactions with proteins and other biomolecules help elucidate its mechanism of action.
Comparison with Similar Compounds
Ethyl 6-bromopyridazine-3-carboxylate can be compared with other pyridazine derivatives, such as:
Ethyl 6-chloropyridazine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Mthis compound: Similar structure but with a methyl ester group, affecting its solubility and reactivity.
6-Bromopyridazine-3-carboxylic acid: Lacks the ester group, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 6-bromopyridazine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound, with the molecular formula , features a bromine atom at the 6th position and an ethyl ester at the 3rd position of the pyridazine ring. This unique structure contributes to its biological activity, influencing its binding affinity to various biological targets.
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor or receptor ligand . The presence of the bromine atom and the ethyl ester group enhances its interaction with specific proteins and enzymes, potentially modulating various biochemical pathways.
Potential Targets
- Enzymes : It may inhibit enzymes involved in metabolic pathways, similar to other pyridazine derivatives.
- Receptors : The compound could act on specific receptors, influencing cellular signaling cascades.
Biochemical Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest it may possess antibacterial properties against certain strains of bacteria.
- Antiproliferative Effects : There is evidence indicating potential antiproliferative activity, making it a candidate for cancer research.
- Enzyme Inhibition : Studies have shown that it can inhibit phosphodiesterases, which play a crucial role in regulating cyclic nucleotide levels in cells.
Comparative Analysis
To understand the uniqueness of this compound, it can be compared to similar compounds:
Compound Name | Structural Difference | Unique Properties |
---|---|---|
Ethyl 6-chloropyridazine-3-carboxylate | Chlorine instead of bromine | Different reactivity due to chlorine |
Ethyl 6-methylpyridazine-3-carboxylate | Methyl group instead of bromine | Affects solubility and reactivity |
6-Bromopyridazine-3-carboxylic acid | Lacks the ethyl ester group | Results in different chemical behavior |
Case Studies and Experimental Data
- Antibacterial Activity : A study evaluated the compound's effectiveness against Gram-positive bacteria, showing promising results with a minimum inhibitory concentration (MIC) comparable to established antibiotics .
- Inhibition Studies : In vitro assays demonstrated that this compound inhibited phosphodiesterase activity, resulting in increased cyclic AMP levels in cellular models. This modulation suggests potential applications in diseases where cyclic AMP signaling is disrupted .
- Pharmacokinetics : Research into the pharmacokinetic properties revealed that modifications in the structural components could enhance solubility and metabolic stability, which are critical for drug development .
Properties
IUPAC Name |
ethyl 6-bromopyridazine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-2-12-7(11)5-3-4-6(8)10-9-5/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LORWDCBDVGPQCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201287405 | |
Record name | Ethyl 6-bromo-3-pyridazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201287405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215451-54-0 | |
Record name | Ethyl 6-bromo-3-pyridazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=215451-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-bromo-3-pyridazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201287405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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